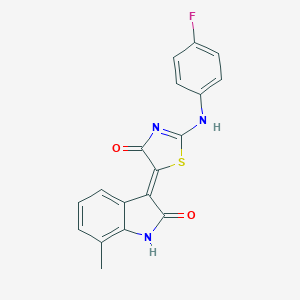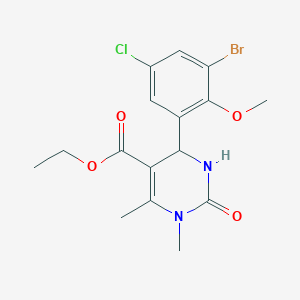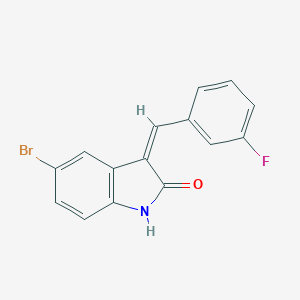
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one is a synthetic compound that belongs to the family of thiazole derivatives. It has gained significant attention in recent years due to its diverse pharmacological properties. This compound has been extensively studied for its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one involves the inhibition of various enzymes and proteins involved in the growth and proliferation of cancer cells. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and cell division. It also inhibits the activity of protein kinase B, which is involved in the regulation of cell survival and proliferation. Additionally, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and inflammation.
Biochemical and Physiological Effects
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. It also inhibits the production of inflammatory cytokines, which are involved in the inflammatory response. Additionally, it has been shown to have antibacterial activity against various bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one in lab experiments is its high potency and selectivity towards cancer cells. It has also been shown to have low toxicity towards normal cells. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to study the pharmacokinetics and pharmacodynamics of the compound in vivo to determine its efficacy and safety. Additionally, further studies are needed to investigate its potential use in combination therapy with other anticancer agents.
Méthodes De Synthèse
The synthesis of (5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one involves the reaction of 4-fluoroaniline, 7-methyl-1H-indole-2,3-dione, and rhodanine in the presence of a catalyst. The reaction is carried out in a solvent under reflux conditions. The yield of the reaction is improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Applications De Recherche Scientifique
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one has shown promising results in various scientific research applications. It has been extensively studied for its potential use in the treatment of cancer, inflammation, and bacterial infections. It has also been studied for its anti-tuberculosis activity.
Propriétés
Nom du produit |
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one |
|---|---|
Formule moléculaire |
C18H12FN3O2S |
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
(5Z)-2-(4-fluoroanilino)-5-(7-methyl-2-oxo-1H-indol-3-ylidene)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H12FN3O2S/c1-9-3-2-4-12-13(16(23)21-14(9)12)15-17(24)22-18(25-15)20-11-7-5-10(19)6-8-11/h2-8H,1H3,(H,21,23)(H,20,22,24)/b15-13- |
Clé InChI |
GTUPJBBTWAEKQD-SQFISAMPSA-N |
SMILES isomérique |
CC1=C2C(=CC=C1)/C(=C/3\C(=O)N=C(S3)NC4=CC=C(C=C4)F)/C(=O)N2 |
SMILES |
CC1=CC=CC2=C1NC(=O)C2=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C3C(=O)N=C(S3)NC4=CC=C(C=C4)F)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-hydroxy-3-methyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]-2-[5-methyl-2-(4-methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B307756.png)
![7-acetyl-6-(1-acetyl-1H-indol-3-yl)-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307758.png)

![N-{4-[7-acetyl-3-(allylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl}-N,N-dimethylamine](/img/structure/B307761.png)
![5,7-dibromo-3-[2-(5-bromo-2-thienyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B307764.png)
![3-(Ethylsulfanyl)-7-propionyl-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307765.png)
![3-(Ethylthio)-6-(2-furyl)-7-propionyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307766.png)
![7-Acetyl-3-(allylsulfanyl)-6-(5-bromo-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307767.png)
![(5Z)-2-(4-bromoanilino)-5-[(3-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B307769.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-methylthiophen-2-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B307770.png)

![methyl 5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307774.png)
![3-(Methylsulfanyl)-7-propionyl-6-(2,4,6-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307775.png)
![3-[3-(allyloxy)benzylidene]-5-bromo-1,3-dihydro-2H-indol-2-one](/img/structure/B307776.png)